molecular formula C9H12S3 B14177929 5-Butylthiophene-2-carbodithioic acid CAS No. 921221-48-9

5-Butylthiophene-2-carbodithioic acid

Cat. No.: B14177929
CAS No.: 921221-48-9
M. Wt: 216.4 g/mol
InChI Key: UOQWEYWXDKUVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butylthiophene-2-carbodithioic acid: is an organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound has a molecular formula of C9H12S3 and a molecular weight of 216.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylthiophene-2-carbodithioic acid can be achieved through various methods. One common approach involves the reaction of 5-butylthiophene-2-carboxylic acid with carbon disulfide in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5-Butylthiophene-2-carbodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butylthiophene-2-carbodithioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylthiophene-2-carbodithioic acid involves its interaction with various molecular targets. The compound can act as a chelating agent , binding to metal ions and forming stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. Additionally, the compound’s ability to undergo redox reactions makes it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-thiophenecarboxylic acid
  • 5-Butylthiophene-2-carboxylic acid
  • 2-Thiophenecarbodithioic acid

Uniqueness

5-Butylthiophene-2-carbodithioic acid is unique due to its specific substitution pattern and the presence of the carbodithioic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable metal complexes. Compared to similar compounds, it offers a broader range of applications in both research and industry .

Properties

CAS No.

921221-48-9

Molecular Formula

C9H12S3

Molecular Weight

216.4 g/mol

IUPAC Name

5-butylthiophene-2-carbodithioic acid

InChI

InChI=1S/C9H12S3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

UOQWEYWXDKUVTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.